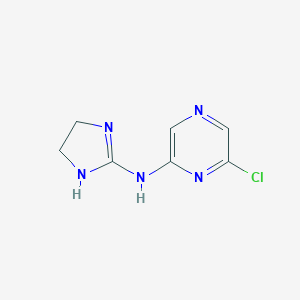
2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione is an organic compound with a unique structure that includes a chlorinated propyl group and a tetrahydrophthalazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropropylamine and 3-methylphthalic anhydride.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as toluene or dichloromethane, under reflux conditions.
Cyclization: The intermediate formed undergoes cyclization to yield the desired tetrahydrophthalazine derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purity is also common.
化学反応の分析
Types of Reactions
2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced tetrahydrophthalazine derivatives.
Substitution: Azido derivatives or other substituted products.
科学的研究の応用
2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione involves its interaction with specific molecular targets. The chloropropyl group can participate in nucleophilic substitution reactions, while the tetrahydrophthalazine core may interact with biological macromolecules, affecting their function.
類似化合物との比較
Similar Compounds
2-(3-chloropropyl)-1,2,3,4-tetrahydrophthalazine-1,4-dione: Lacks the methyl group, which may affect its reactivity and biological activity.
3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione: Lacks the chloropropyl group, which may reduce its potential for nucleophilic substitution reactions.
Uniqueness
2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione is unique due to the presence of both the chloropropyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H13ClN2O2 |
|---|---|
分子量 |
252.69g/mol |
IUPAC名 |
2-(3-chloropropyl)-3-methylphthalazine-1,4-dione |
InChI |
InChI=1S/C12H13ClN2O2/c1-14-11(16)9-5-2-3-6-10(9)12(17)15(14)8-4-7-13/h2-3,5-6H,4,7-8H2,1H3 |
InChIキー |
SMUMSCNBASXYCR-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=O)N1CCCCl |
正規SMILES |
CN1C(=O)C2=CC=CC=C2C(=O)N1CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(2-bromoethoxy)phenyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B385912.png)

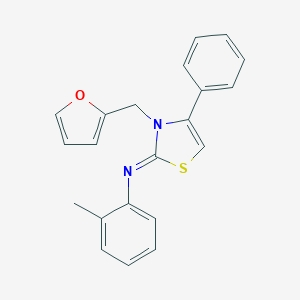
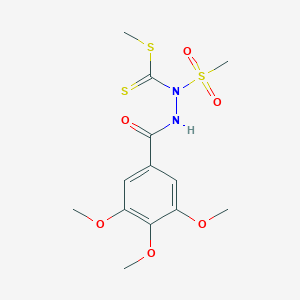
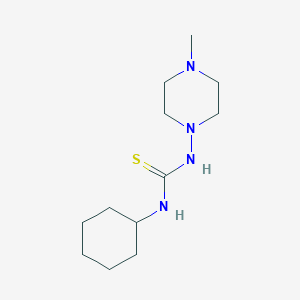
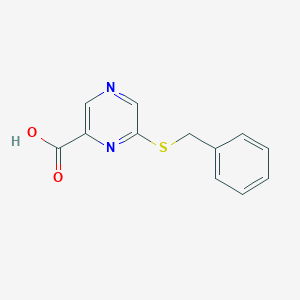
![N'-{6-[cyano(3,4-dimethoxyphenyl)methyl]-2-pyrazinyl}-3,4,5-trimethoxybenzohydrazide](/img/structure/B385926.png)
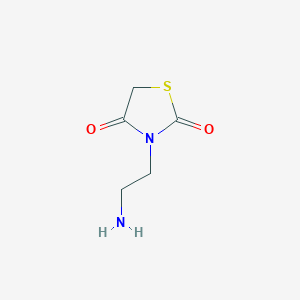

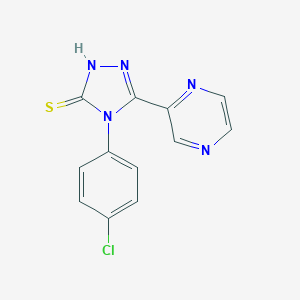
![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B385933.png)
